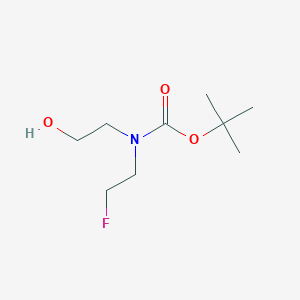

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine

Description

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine is a protected amine derivative featuring three key functional groups:

- Boc (tert-butoxycarbonyl) group: A common protecting group for amines, enhancing solubility and stability during synthetic procedures.

- 2-Hydroxyethyl group: A polar moiety that influences hydrophilicity and hydrogen-bonding interactions.

This compound is structurally tailored for applications in medicinal chemistry, particularly in drug development and imaging agent synthesis. Its Boc group enables controlled deprotection during multi-step syntheses, while the fluoroethyl and hydroxyethyl groups modulate its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

tert-butyl N-(2-fluoroethyl)-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11(5-4-10)6-7-12/h12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNWHDCDSPFFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine typically involves the protection of the amine group with a Boc group, followed by the introduction of the fluoroethyl and hydroxyethyl groups. One common method involves the reaction of N-Boc-ethanolamine with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The fluoroethyl group can be reduced to form an ethyl group.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Oxidation: Formation of N-Boc-N-(2-fluoroethyl)-2-oxoethylamine.

Reduction: Formation of N-Boc-N-(ethyl)-2-hydroxyethylamine.

Substitution: Formation of N-(2-fluoroethyl)-2-hydroxyethylamine.

Scientific Research Applications

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds.

Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological targets, while the hydroxyethylamine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Amines: Fmoc-Dab(Boc)-OH

Structure: Fmoc-Dab(Boc)-OH (Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid) shares the Boc-protected amine but differs in its backbone (diaminobutyric acid vs. hydroxyethylamine) and additional Fmoc group. Key Comparisons:

Research Insight : Boc protection in both compounds enhances synthetic versatility. However, the fluoroethyl group in the target compound may confer distinct metabolic stability compared to Fmoc-Dab(Boc)-OH’s carboxylic acid, which is prone to ionization at physiological pH .

Fluoroethyl-Containing Compounds: O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET)

Structure : L-[¹⁸F]FET contains a fluoroethyl group attached to tyrosine, enabling tumor imaging via positron emission tomography (PET).

Key Comparisons :

Research Insight : The fluoroethyl group in L-[¹⁸F]FET contributes to tumor-specific uptake and retention, suggesting that the target compound’s fluoroethyl moiety could similarly enhance tissue targeting or binding affinity .

Hydroxyethylamine Derivatives: Xylamine’s 2-Hydroxyethylamine Byproduct

Structure : The hydrolysis product of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) includes a 2-hydroxyethylamine group.

Key Comparisons :

Research Insight : The unprotected 2-hydroxyethylamine in xylamine derivatives exhibits negligible pharmacological activity, whereas Boc protection in the target compound likely mitigates premature degradation, improving bioavailability .

Data Table: Comparative Analysis

Biological Activity

N-Boc-N-(2-fluoroethyl)-2-hydroxyethylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which enhances the stability and solubility of the amine functional group. The fluorinated ethyl moiety is significant as fluorine atoms can influence the pharmacokinetic properties of compounds, such as their metabolic stability and lipophilicity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing hydroxyethylamine frameworks exhibit antimicrobial properties. This activity is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various enzymes, including tyrosinase, which plays a crucial role in melanin production. The inhibition of tyrosinase can have applications in skin lightening agents and treatment of hyperpigmentation disorders .

- Cytotoxicity : Some studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, certain derivatives were evaluated for their ability to induce apoptosis in B16F10 melanoma cells, showing potential as anticancer agents .

1. Enzyme Inhibition Studies

A study investigated the inhibitory effects of hydroxyethylamine derivatives on mushroom tyrosinase. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition, with IC50 values comparable to established inhibitors like kojic acid. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation .

2. Antimicrobial Activity

Research into the antimicrobial properties of hydroxyethylamine derivatives revealed that certain compounds showed efficacy against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity, leading to cell lysis .

3. Cytotoxicity Evaluation

In vitro studies on B16F10 cells demonstrated that some derivatives displayed cytotoxic effects at higher concentrations, indicating a dose-dependent relationship. While compound toxicity was observed, it was essential to balance this with therapeutic efficacy when considering drug development .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.